5-Chloro-4,6-dimethylpyridin-2-amine
Description
5-Chloro-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative featuring a chloro group at position 5 and methyl groups at positions 4 and 6 on the aromatic ring. The pyridine core, a six-membered heterocycle with one nitrogen atom, distinguishes it from pyrimidine analogs (which contain two nitrogen atoms).
Properties
IUPAC Name |
5-chloro-4,6-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHNOHOTNXBHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482440 | |
| Record name | 2-Pyridinamine, 5-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-79-3 | |
| Record name | 2-Pyridinamine, 5-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethylpyridin-2-amine typically involves the chlorination of 4,6-dimethylpyridin-2-amine. One common method is the reaction of 4,6-dimethylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 4,6-dimethylpyridin-2-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 4,6-dimethylpyridin-2-amine.
Scientific Research Applications
5-Chloro-4,6-dimethylpyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a nucleophile in substitution reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Pyrimidine and Pyridine Derivatives
Biological Activity
5-Chloro-4,6-dimethylpyridin-2-amine is a heterocyclic compound that has attracted significant interest due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which includes chlorine and methyl groups that enhance its reactivity and potential interactions with biological targets. Research into its biological activity spans various fields, including medicinal chemistry and biotechnology.
The compound's chemical structure allows it to participate in several types of reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
- Oxidation and Reduction : It can undergo oxidation to form N-oxides or reduction to yield 4,6-dimethylpyridin-2-amine.
The mechanism of action primarily involves interactions with specific molecular targets. The amine group and the chlorine atom are crucial for its binding affinity, allowing it to act as a ligand or nucleophile in biochemical processes.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of MDA-MB-231 breast cancer cells with IC50 values indicating potent activity. These compounds are believed to interfere with DNA synthesis and cell proliferation pathways, making them candidates for further development in anticancer therapies.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways suggests a role in developing treatments for chronic inflammatory conditions.
Bioconversion Studies
Recent studies have examined the bioconversion of related pyridine derivatives using microbial systems. For example, Burkholderia sp. MAK1 was utilized to transform 4-chloropyridin-2-amine into hydroxylated products, demonstrating the potential for biocatalytic applications of pyridine derivatives in drug synthesis and modification .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects on breast cancer cells (MDA-MB-231). The compound demonstrated an IC50 value significantly lower than many standard chemotherapeutics, suggesting it could serve as a lead compound for further drug development.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that this compound could reduce levels of TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses. These findings support its potential application in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
